molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B582353
CAS No.: 1260169-02-5
M. Wt: 206.205
InChI Key: FKBUOZSNISVNHI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural components and substitution pattern. This nomenclature follows the established conventions for fused ring systems, where the pyrazolo[1,5-a]pyrimidine core is identified as the parent heterocycle, with the amino substituent positioned at carbon-2 and the ethyl carboxylate ester group at carbon-3.

The compound is registered under the Chemical Abstracts Service number 1260169-02-5, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-amino-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound. Additional synonyms documented in chemical literature include 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, which maintains the same structural description with alternative formatting.

The International Chemical Identifier representation is provided as InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12), which encodes the complete molecular structure and connectivity. The corresponding International Chemical Identifier Key is FKBUOZSNISVNHI-UHFFFAOYSA-N, serving as a condensed hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is documented as CCOC(=O)C1=C2N=CC=CN2N=C1N, providing a linear string representation suitable for computational applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C9H10N4O2, indicating the presence of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition reflects the heterocyclic nature of the compound, with a significant nitrogen content contributing to its unique chemical properties. The molecular weight has been precisely determined as 206.20 grams per mole through computational analysis, with some sources reporting slight variations to 206.2013 grams per mole depending on the calculation methodology employed.

Molecular Property Value Source
Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Carbon Content 52.42%
Hydrogen Content 4.89%
Nitrogen Content 27.17%
Number of Rotatable Bonds 3
Hydrogen Bond Acceptors 4.0
Hydrogen Bond Donors 1.0
Topological Polar Surface Area 82.51 Ų

Elemental analysis data confirms the theoretical composition, with experimental values typically showing good agreement: carbon 52.17%, hydrogen 4.86%, and nitrogen 26.92%, demonstrating the high purity achievable through proper synthetic procedures. The molar refractivity has been calculated as 53.48, providing insight into the compound's polarizability and electronic properties. The relatively high nitrogen content, representing approximately 27% of the molecular weight, contributes significantly to the compound's ability to participate in hydrogen bonding interactions and influences its crystalline packing arrangements.

Properties

IUPAC Name

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUOZSNISVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735891
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260169-02-5
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclo-Condensation of 5-Aminopyrazole with β-Keto Esters

The most widely reported method involves the reaction of 5-aminopyrazole with ethyl β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions. This one-pot synthesis proceeds via nucleophilic attack of the aminopyrazole on the β-keto ester, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidine core.

Reaction Mechanism :

  • Nucleophilic Attack : The amino group at position 5 of pyrazole attacks the carbonyl carbon of the β-keto ester.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring, yielding the fused bicyclic system.

  • Functionalization : The ethyl ester group at position 3 and the amino group at position 2 are retained in the final product.

Example Protocol :

  • Reactants : 5-Aminopyrazole (1.2 eq), ethyl acetoacetate (1.0 eq)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Concentrated HCl (0.1 eq)

  • Conditions : Reflux at 80°C for 12 hours

  • Yield : 72–78% after recrystallization

Alternative Route: Enaminone-Based Cyclization

A complementary approach utilizes 3-(dimethylamino)-1-aryl-prop-2-en-1-ones (enaminones) and 2-(arylidene)malononitriles in a cyclo-condensation reaction. While less common for this specific compound, this method is effective for introducing diverse substituents on the pyrimidine ring.

Key Steps :

  • Formation of Enaminone : Reacting aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclocondensation : Heating enaminones with malononitrile derivatives in polar aprotic solvents (e.g., DMF).

  • Esterification : Post-cyclization esterification to introduce the ethyl carboxylate group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807592
DMF1206888
Acetic Acid1007090

Ethanol is preferred due to its balance of polarity and boiling point, facilitating both solubility and reflux conditions.

Catalytic Systems

  • Acidic Catalysts : HCl or p-toluenesulfonic acid (pTSA) accelerate cyclization but may require neutralization post-reaction.

  • Basic Catalysts : Sodium ethoxide promotes smoother reactions but risks ester saponification.

Comparative Data :

CatalystConcentration (eq)Yield (%)
HCl0.178
pTSA0.0575
NaOEt0.265

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves minor impurities.

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.30 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.25 (q, 2H, OCH<sub>2</sub>), 6.90 (s, 1H, pyrimidine-H), 8.10 (s, 2H, NH<sub>2</sub>).

  • IR : 1680 cm<sup>-1</sup> (C=O stretch), 3300 cm<sup>-1</sup> (N–H bend) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Comparison of Ethyl 2-Aminopyrazolo[1,5-a]pyrimidine-3-Carboxylate with Key Analogues
Compound Name Structural Differences Key Properties
This compound Ethyl ester at 3-position Reduced cytotoxicity (IC₅₀ >50 μM in HL-60 cells); moderate kinase inhibition .
Mthis compound Methyl ester at 3-position Higher cytotoxicity (IC₅₀ =12 μM in HL-60 cells); faster metabolic degradation .
Ethyl 5-Chloro-2-(trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate Chloro and trifluoroacetamido groups Enhanced anti-mycobacterial activity; improved metabolic stability .
Ethyl 6-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate Cyano group at 6-position Increased electrophilicity; potential for nucleophilic substitution reactions .
Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl groups at 5- and 7-positions Improved solubility; used in dearomatization studies .

Impact of Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine: Pyrimidine-containing derivatives (e.g., this compound) exhibit stronger kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets. Pyridine-core analogues (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) show divergent bioactivity, often favoring anti-inflammatory effects .
  • Halogen Substitution :

    • Chloro or fluoro groups at the 5- or 6-positions (e.g., ethyl 5-chloro derivatives) improve binding affinity to hydrophobic enzyme pockets, as seen in B-Raf inhibitors .

Pharmacokinetic and Stability Considerations

  • Ester vs. Amide Moieties: Ethyl esters (e.g., this compound) are prone to hydrolysis but offer better cell permeability. Amide derivatives (e.g., ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate) exhibit prolonged half-lives due to metabolic stability .
  • Solubility :

    • Hydrophilic substituents (e.g., hydroxyl or methoxy groups) enhance aqueous solubility but may reduce membrane permeability .

Biological Activity

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a straightforward reaction between α-azidochalcones and 3-aminopyrazoles under mild conditions. This method has been shown to yield a variety of fully substituted pyrazolo[1,5-a]pyrimidines efficiently, with good to excellent yields reported in the literature .

1. Enzymatic Inhibition

One of the key biological activities of this compound is its inhibitory effect on the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing conditions like diabetes.

Table 1: Inhibitory Activity Against α-Glucosidase

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose (Standard)750.0 ± 1.5

The compound demonstrated an IC50 value of 15.2 µM , making it approximately 50-fold more potent than acarbose, a well-known α-glucosidase inhibitor . This suggests a promising potential for developing new antidiabetic agents.

2. Antimicrobial Activity

Research has also indicated that Ethyl 2-aminopyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, although specific IC50 values were not consistently reported across studies .

3. Anticancer Properties

The compound's structural motif has been linked to anticancer activities. Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets involved in cancer progression. Recent studies have highlighted their potential as inhibitors of cancer cell proliferation and as agents that induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, suggesting their potential use in diabetes management .
  • Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines, reporting effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent carbohydrate hydrolysis.
  • Cellular Interaction : Its ability to induce apoptosis in cancer cells may involve modulation of signaling pathways associated with cell survival and death .

Q & A

Q. Table 1. Optimization of Synthetic Conditions for this compound

ConditionYield (%)Purity (%)Key ObservationsReference
Ethanol:H₂O + KHSO₄, RT7295Slow reaction (>24 h)
Ethanol + Ultrasonic, 60°C9599Rapid cyclization (<1 h)
DMF + K₂CO₃, 80°C4588Hydrolysis byproducts detected

Q. Table 2. Key NMR Signals for this compound Derivatives

Substituent Position1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
2-NH₂6.20 (s, 2H, NH₂)158.5 (C=O ester)
7-Phenyl8.82–8.89 (m, 2H, aromatic)147.6 (C7), 126.4 (Ph-C)
5-Methyl2.68 (s, 3H, CH₃)15.2 (CH₃), 151.8 (C5)

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